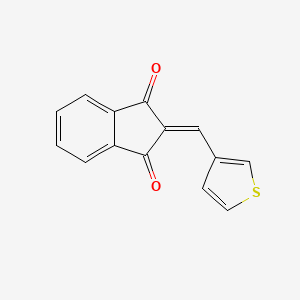
2-(3-Thienylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Thienylmethylene)indane-1,3-dione, also known as thienylindandione, is a synthetic organic compound with promising biological properties . It has the empirical formula C14H8O2S and a molecular weight of 240.28 .
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(3-Thienylmethylene)indane-1,3-dione, often involves Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions .Molecular Structure Analysis
The molecular structure of 2-(3-Thienylmethylene)indane-1,3-dione can be represented by the SMILES stringO=C1c2ccccc2C(=O)\\C1=C/c3ccsc3 . Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Thienylmethylene)indane-1,3-dione include a molecular weight of 240.28 and a density of 1.4±0.1 g/cm3 . The boiling point is 440.8±45.0 °C at 760 mmHg .Scientific Research Applications
Versatile Applications
2-(3-Thienylmethylene)indane-1,3-dione, a derivative of indane-1,3-dione, exhibits a range of applications in various fields due to its versatile structure. Pigot et al. (2022) discuss how indane-1,3-dione serves as a crucial building block in biosensing, bioactivity, bioimaging, electronics, and photopolymerization. Its diverse chemical reactions and derivatives underline its wide-ranging utility (Pigot, Brunel, & Dumur, 2022).
Biological and Chemical Properties
Indane-1,3-dione derivatives, such as 2-(3-Thienylmethylene)indane-1,3-dione, have been explored for their biological activities. For instance, Mitka et al. (2009) synthesized various derivatives and investigated their potential as anticoagulant agents, highlighting their biological relevance (Mitka, Kowalski, Pawelec, & Majka, 2009). Similarly, Čižmáriková et al. (2000) studied the synthesis and antialgal properties of substituted derivatives, indicating their utility in environmental and biological applications (Čižmáriková, Kráľová, & Hrnčiar, 2000).
Optical and Electronic Applications
The compound's role in optics and electronics is also notable. Seniutinas et al. (2012) reported on arylmethylene-1,3-indandione-based molecular glasses, showcasing its potential in non-linear optical applications. This research demonstrates the compound's relevance in the field of material science and photonics (Seniutinas, Tomašiūnas, Czaplicki, Sahraoui, Daškevičienė, Getautis, & Balevičius, 2012).
Spectroscopic Studies
Angelova et al. (2007) conducted a theoretical and spectroscopic study of 2-substituted indan-1,3-diones, providing insight into the tautomeric equilibrium and molecular structure of such compounds. This study is significant for understanding the chemical properties and reactions of 2-(3-Thienylmethylene)indane-1,3-dione (Angelova, Enchev, Kostova, Rogojerov, & Ivanova, 2007).
properties
IUPAC Name |
2-(thiophen-3-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2S/c15-13-10-3-1-2-4-11(10)14(16)12(13)7-9-5-6-17-8-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTCAOFAELGQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thienylmethylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)
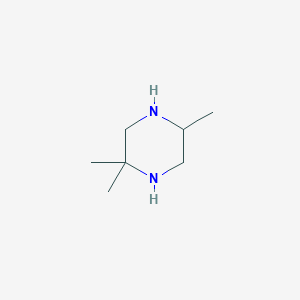
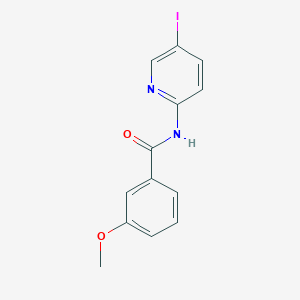
![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)
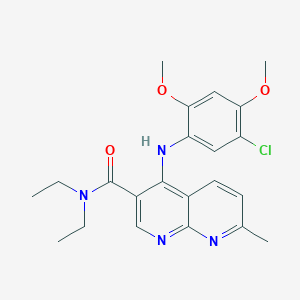
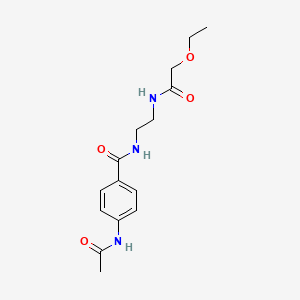
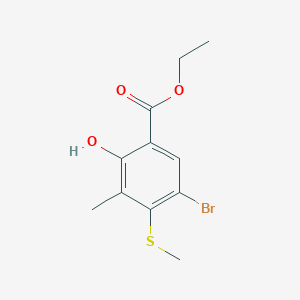
![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
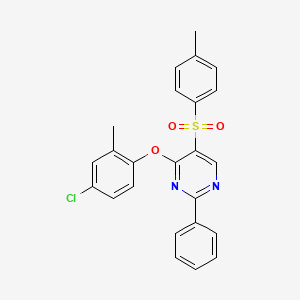
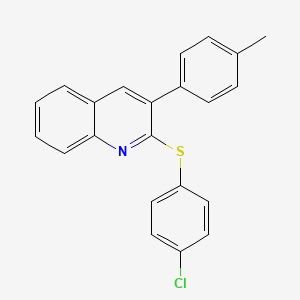
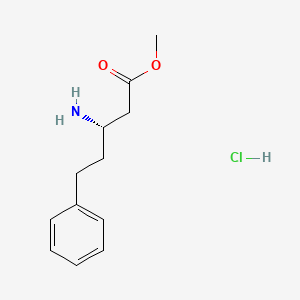
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)